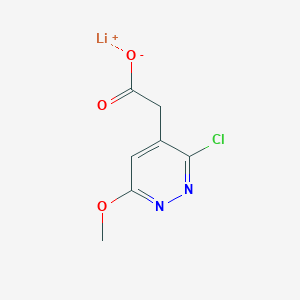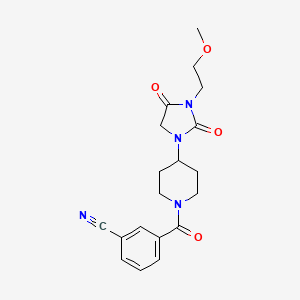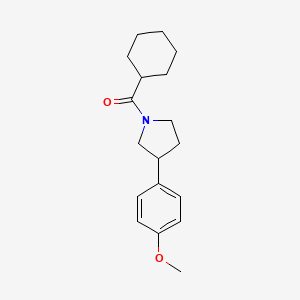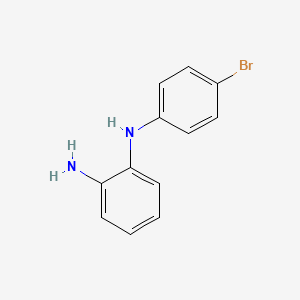
N1-(4-bromophenyl)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(4-bromophenyl)-1,2-benzenediamine” is a chemical compound that is related to "N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride" . It has a molecular weight of 288.01 . The compound is used in laboratory settings .
Synthesis Analysis
The synthesis of related compounds involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This reaction yields a variety of imine derivatives in moderate to good yields (58–72%). A wide range of electron-donating and withdrawing functional groups are well tolerated in these reaction conditions .Scientific Research Applications
Structural and Theoretical Investigation
The compound has been used in structural and theoretical investigations. It has been synthesized and its geometric parameters have been characterized by single crystal X-ray diffraction analysis . The crystal structure and optimized geometry parameter of the molecules were obtained by the B3LYP STO-3gG level of basis set .
Molecular Orbital Analysis
The Highest Occupied Molecular Orbits (HOMO) and Lowest Unoccupied Molecular Orbits (LUMO) analyses have been done on this compound. These analyses help to calculate the energy gap, Ionization potential, Electron affinity, Global hardness, Chemical potential, global electrophilicity and Molecular electrostatic potential properties .
Charge Transfer Studies
The calculated HOMO and LUMO energies show that the charge transfer occurs in the molecules for B3LYP STO-3gG basis set . This is important in understanding the electronic properties of the compound.
Synthesis of Novel Compounds
The compound has been used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Activity
The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
The compound has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This is important in understanding the potential health benefits of the compound.
Toxicity Testing
The compound has been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This is important in assessing the environmental impact of the compound.
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of the compound . This helps in predicting the biological activity of the compound before experimental testing.
Mechanism of Action
Target of Action
A structurally similar compound, n2-({[(4-bromophenyl)methyl]oxy}carbonyl)-n1-[(1s)-1-formylpentyl]-l-leucinamide, has been found to target cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, during bone resorption .
Biochemical Pathways
If it does indeed target cathepsin k, it could potentially influence pathways related to bone resorption .
Result of Action
If it targets Cathepsin K, it could potentially inhibit protein degradation during bone resorption , but this is speculative and would need to be confirmed through experimental studies.
properties
IUPAC Name |
2-N-(4-bromophenyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLAHXCIHJAZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-bromophenyl)-1,2-benzenediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)
![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)
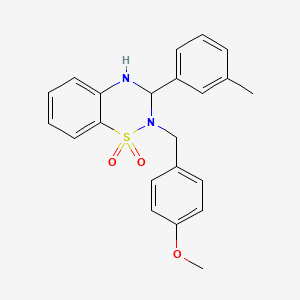
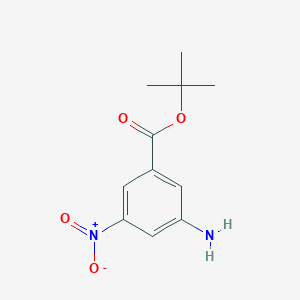


![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)
![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)
